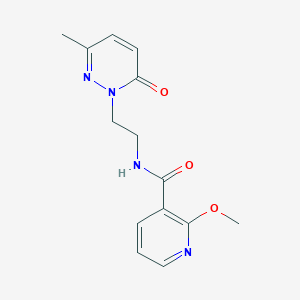

2-methoxy-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide

Description

Properties

IUPAC Name |

2-methoxy-N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-10-5-6-12(19)18(17-10)9-8-15-13(20)11-4-3-7-16-14(11)21-2/h3-7H,8-9H2,1-2H3,(H,15,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWXJMOOFWULDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CCNC(=O)C2=C(N=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Attachment of the Nicotinamide Moiety: The nicotinamide moiety can be introduced through a coupling reaction with the pyridazinone intermediate, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Methoxylation: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have identified this compound as a potential inhibitor of specific cancer cell lines, particularly those with deficiencies in the MTAP gene. The compound has shown selective cytotoxicity against these cells, suggesting its utility in targeted cancer therapies. For instance, a study demonstrated its efficacy in inhibiting the proliferation of cancer cells in vitro, highlighting its potential as a lead compound for further drug development .

Histone Deacetylase Inhibition

The compound has been investigated for its role as a histone deacetylase (HDAC) inhibitor. HDACs are crucial in regulating gene expression, and their inhibition can lead to reactivation of tumor suppressor genes. Research indicates that derivatives of this compound may selectively inhibit various HDAC isoforms, providing insights into their therapeutic potential in cancer and other diseases related to epigenetic modifications .

Neuroprotective Effects

In preclinical studies, compounds similar to 2-methoxy-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide have been shown to exhibit neuroprotective properties. These effects are attributed to their ability to modulate oxidative stress and inflammation, making them candidates for treating neurodegenerative diseases .

Synthesis and Mechanism of Action

The synthesis typically involves multi-step reactions starting from pyridazine derivatives. The mechanism of action may involve interactions with specific biological targets such as enzymes or receptors through hydrogen bonding and hydrophobic interactions.

Case Study 1: Anticancer Efficacy

A study published in Nature Communications explored the anticancer properties of this compound against various cell lines. The results indicated significant inhibition of cell growth in MTAP-deficient cancer cells, suggesting a mechanism that exploits metabolic vulnerabilities .

Case Study 2: Neuroprotective Mechanisms

Research conducted on neuroprotective agents highlighted the antioxidant capabilities of similar compounds, demonstrating their potential in reducing neuronal damage in models of Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Nicotinamide: A simpler analog with similar structural features but lacking the pyridazinone ring.

Pyridazinone Derivatives: Compounds with similar pyridazinone structures but different substituents.

Methoxy-substituted Compounds: Molecules with methoxy groups attached to different positions.

Uniqueness

2-methoxy-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide is unique due to its combination of a methoxy group, a pyridazinone ring, and a nicotinamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

The compound 2-methoxy-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide is a derivative of nicotinamide and features a pyridazinone moiety, which has attracted attention for its potential biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 294.31 g/mol. The structure includes a methoxy group, a pyridazinone core, and a nicotinamide moiety, which may contribute to its biological activity.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of key enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation.

- Receptor Interaction : The presence of the nicotinamide structure suggests possible interactions with receptors involved in metabolic regulation and cell survival.

- Cell Cycle Modulation : Preliminary studies indicate that derivatives can induce cell cycle arrest, potentially through modulation of cyclin-dependent kinases (CDKs).

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : In vitro studies have demonstrated that related pyridazinone derivatives significantly inhibit the growth of various cancer cell lines, including ovarian and breast cancer cells. IC50 values for these compounds ranged from 4.47 μM to 52.8 μM against different cancer types .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | A2780 (Ovarian) | 4.47 |

| Compound B | MCF-7 (Breast) | 52.8 |

| Compound C | TMD8 (Lymphoma) | 7 |

Mechanistic Insights

Studies have shown that certain derivatives can induce apoptosis in cancer cells through:

- PARP Cleavage : Indicating activation of apoptotic pathways.

- Cell Cycle Arrest : Specific compounds have been noted to cause G1 phase arrest in TMD8 cells, leading to reduced cell proliferation .

Case Studies

- Bruton's Tyrosine Kinase Inhibition : A related compound demonstrated potent inhibition of Bruton's tyrosine kinase (BTK), crucial in B-cell signaling pathways. This suggests that similar mechanisms may be applicable to the compound .

- Molecular Docking Studies : Docking analyses have revealed potential binding interactions with tubulin, indicating that the compound may disrupt microtubule dynamics, an established target for anticancer therapies .

Q & A

Basic: What synthetic routes are recommended for synthesizing 2-methoxy-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide, and how can reaction conditions be optimized?

Answer:

The synthesis of nicotinamide derivatives typically involves coupling reactions between activated pyridazine and nicotinamide moieties. A stepwise approach is advised:

- Step 1: Synthesize the pyridazinone core via cyclocondensation of hydrazine derivatives with diketones or β-keto esters under acidic conditions .

- Step 2: Functionalize the ethyl linker by nucleophilic substitution (e.g., using bromoethyl intermediates) to introduce the nicotinamide group .

- Optimization: Use Design of Experiments (DoE) to refine parameters like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Process control simulations (e.g., COMSOL Multiphysics) can model reaction kinetics and optimize yields .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

A multi-technique approach ensures structural validation:

- NMR Spectroscopy: ¹H/¹³C NMR resolves methoxy, pyridazine, and ethylenic protons. Compare shifts with analogous complexes (e.g., lanthanide-nicotinohydrazide derivatives) .

- HPLC-MS: Reverse-phase HPLC (C18 column) with MS detection confirms purity and molecular weight. Use methanol/water gradients for separation, referencing nicotinamide analogs .

- XRD: Single-crystal X-ray diffraction provides definitive stereochemical assignment, critical for distinguishing tautomeric forms of the pyridazinone ring .

Advanced: How can computational methods predict the reactivity and binding affinity of this compound in biological systems?

Answer:

- Molecular Dynamics (MD): Simulate interactions with target proteins (e.g., kinases) using software like GROMACS. Parameterize the pyridazinone ring’s partial charges via DFT calculations .

- Docking Studies: AutoDock Vina or Schrödinger Suite can model binding modes. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- ADMET Prediction: Tools like SwissADME assess metabolic stability and toxicity, guiding structural modifications to enhance bioavailability .

Advanced: What methodological strategies address discrepancies in reported biological activity data for this compound?

Answer:

- Systematic Review: Conduct a PRISMA-compliant literature review to identify confounding variables (e.g., assay type, cell lines). Use bibliometric tools to prioritize high-quality studies .

- Meta-Analysis: Apply fixed/random-effects models to harmonize IC₅₀ values across studies. Stratify data by experimental conditions (e.g., pH, serum content) .

- Experimental Replication: Reproduce conflicting results under controlled conditions, using orthogonal assays (e.g., enzymatic vs. cell-based) .

Advanced: How can researchers integrate this compound into existing pharmacological or biochemical frameworks?

Answer:

- Theoretical Anchoring: Link the compound’s mechanism to established pathways (e.g., NAD⁺-dependent enzymes) via pathway enrichment analysis (KEGG, Reactome) .

- Hypothesis-Driven Design: Formulate testable hypotheses (e.g., “The methoxy group enhances blood-brain barrier penetration”) using QSAR models .

- Cross-Disciplinary Validation: Combine in vitro data with in silico predictions (e.g., AI-driven toxicity screening) to refine therapeutic hypotheses .

Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

Answer:

- Liquid-Liquid Extraction: Separate polar impurities using dichloromethane/water partitions, leveraging the compound’s moderate logP (~2.5) .

- Column Chromatography: Use silica gel with ethyl acetate/hexane gradients. Monitor fractions by TLC (Rf ~0.3–0.5) .

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility profiles. Characterize crystals via DSC for polymorph screening .

Advanced: How should researchers design experiments to elucidate structure-activity relationships (SAR) for derivatives of this compound?

Answer:

- Analog Synthesis: Systematically vary substituents (e.g., methoxy → ethoxy, pyridazine → pyrimidine) using parallel synthesis workflows .

- High-Throughput Screening (HTS): Test derivatives against target panels (e.g., kinase inhibitors) with robotic liquid handlers. Use Z’-factor validation to ensure assay robustness .

- Multivariate Analysis: Apply PCA (principal component analysis) to correlate structural descriptors (Hammett σ, logD) with activity .

Advanced: What methodological challenges arise in developing analytical assays for detecting this compound’s metabolites?

Answer:

- Chromatographic Resolution: Optimize UPLC conditions (e.g., HILIC columns) to separate phase I/II metabolites. Use deuterated internal standards for quantification .

- Fragmentation Patterns: Employ HRMS (Orbitrap/Q-TOF) to decode MS/MS spectra of hydroxylated or glucuronidated metabolites. Compare with in silico fragmentation libraries .

- Stability Studies: Monitor degradation under physiological conditions (pH 7.4, 37°C) via forced degradation assays. Use Arrhenius modeling to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.